molecular formula C38H70N14O12 B12590978 Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine CAS No. 627863-65-4

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine

Cat. No.: B12590978
CAS No.: 627863-65-4
M. Wt: 915.0 g/mol
InChI Key: ZWTANIOQNAQSDF-FWEHEUNISA-N
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Description

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine is a complex peptide compound composed of multiple amino acids, including glycine, lysine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of thiols.

Scientific Research Applications

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in wound healing.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, protein synthesis, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar amino acid composition but different sequence and properties.

    Glycyl-L-prolyl-L-glutamate: Another peptide with distinct biological activities.

Uniqueness

Glycyl-L-lysylglycylglycyl-L-lysylglycyl-L-leucylglycyl-L-lysylglycylglycine is unique due to its specific sequence and combination of amino acids, which confer unique structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

627863-65-4

Molecular Formula

C38H70N14O12

Molecular Weight

915.0 g/mol

IUPAC Name

2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C38H70N14O12/c1-23(2)15-27(38(64)48-20-32(57)51-25(10-4-7-13-40)36(62)46-18-30(55)44-22-34(59)60)52-33(58)21-47-37(63)26(11-5-8-14-41)50-31(56)19-43-29(54)17-45-35(61)24(9-3-6-12-39)49-28(53)16-42/h23-27H,3-22,39-42H2,1-2H3,(H,43,54)(H,44,55)(H,45,61)(H,46,62)(H,47,63)(H,48,64)(H,49,53)(H,50,56)(H,51,57)(H,52,58)(H,59,60)/t24-,25-,26-,27-/m0/s1

InChI Key

ZWTANIOQNAQSDF-FWEHEUNISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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